4-(3,4-dimethoxyphenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
The compound 4-(3,4-dimethoxyphenyl)-6-(3-phenylpropyl)-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic molecule featuring a fused pyrrolo-pyrimidine-dione core. Key structural attributes include:
- Position 4 substituent: A 3,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups that may enhance solubility and influence binding interactions (e.g., via π-π stacking or hydrogen bonding) .
While direct pharmacological data for this compound is unavailable in the provided evidence, analogs with similar scaffolds and substituent variations offer insights into structure-activity relationships (SAR).
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(3-phenylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-29-18-11-10-16(13-19(18)30-2)21-20-17(24-23(28)25-21)14-26(22(20)27)12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,21H,6,9,12,14H2,1-2H3,(H2,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCCFFAXFWUFPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CN(C3=O)CCCC4=CC=CC=C4)NC(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3,4-dimethoxyphenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the dimethoxyphenyl and phenylpropyl groups through various coupling reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature and pH are carefully controlled to achieve the desired products.
Scientific Research Applications
4-(3,4-Dimethoxyphenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-withdrawing groups (e.g., Cl) : Chlorine at position 4 (as in and ) increases molecular weight and may enhance binding to hydrophobic pockets in target proteins. However, it can reduce solubility .
- Electron-donating groups (e.g., methoxy, hydroxy) : Methoxy (3,4-dimethoxy in the target compound) and hydroxy groups () improve solubility via hydrogen bonding but may reduce membrane permeability .
Pharmacological Implications
- Kinase inhibition : Analogs with chlorophenyl groups (e.g., ) have shown moderate activity against tyrosine kinases due to halogen-mediated hydrophobic interactions .
- Solubility-bioavailability trade-offs : The hydroxyethyl group in improves aqueous solubility (critical for oral bioavailability) but may reduce potency compared to more hydrophobic analogs like the target compound.
Biological Activity
The compound 4-(3,4-dimethoxyphenyl)-6-(3-phenylpropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione belongs to the class of pyrrolo[3,4-d]pyrimidines and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The molecular structure of this compound features a fused bicyclic system composed of a pyrrole and a pyrimidine ring. The presence of methoxy groups enhances its electronic properties. Various synthetic routes have been explored to produce this compound, often involving cyclization reactions of appropriate precursors under controlled conditions .
Antimicrobial Properties
Recent studies have demonstrated that related pyrrolopyrimidine compounds exhibit significant antimicrobial activity. For instance, halogenated derivatives showed low minimum inhibitory concentration (MIC) values against Staphylococcus aureus, indicating potential as antibacterial agents . The structure-activity relationship (SAR) analysis highlighted the importance of specific substitutions on the aromatic rings in enhancing antimicrobial efficacy.
Table 1: Summary of Antimicrobial Activity
| Compound | MIC (mg/L) | Target Organism |
|---|---|---|
| Compound A | 8 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
| Compound C | 32 | Staphylococcus aureus |
Anticancer Potential
The compound is also being investigated for its anticancer properties. Research indicates that similar compounds can inhibit key signaling pathways associated with cancer cell proliferation. In vitro studies have shown that modifications to the structure can lead to enhanced potency against various cancer cell lines . For example, certain derivatives demonstrated IC50 values in the low micromolar range against EGFR and VGFR2 targets.
Table 2: Anticancer Activity Overview
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound D | 0.3 | EGFR |
| Compound E | 7.6 | VGFR2 |
| Compound F | Variable | Various Cancer Lines |
The biological activity of this compound is hypothesized to involve modulation of specific receptors or enzymes within biological pathways. It is believed to interact with kinases and other proteins involved in signal transduction pathways critical for cell growth and survival . Ongoing research aims to elucidate the precise mechanisms through which these compounds exert their effects.
Case Studies
- Study on Antimicrobial Efficacy : A study focused on the antimicrobial properties of halogenated pyrrolopyrimidines found that specific substitutions significantly enhanced their activity against resistant strains of bacteria .
- Cancer Cell Line Testing : In a recent investigation involving various cancer cell lines, compounds similar to the target compound showed promising results in inhibiting tumor growth and inducing apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
